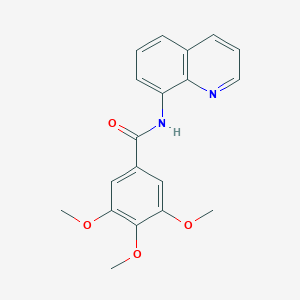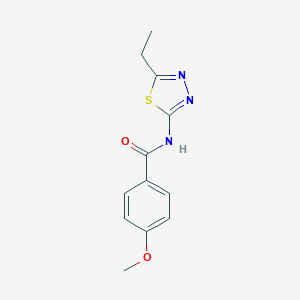![molecular formula C20H20N2 B289777 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a type of psychoactive drug that has been of great interest to the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the activity of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. The overall effect is a decrease in anxiety, seizure activity, and arousal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine are primarily related to its interaction with the GABA receptor. It has been shown to increase the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which is responsible for the anxiolytic, anticonvulsant, and sedative effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine in lab experiments include its high potency, selectivity, and specificity for the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various neurological disorders. However, the limitations of using this compound include its potential for abuse and addiction, which may limit its use in clinical settings.
Zukünftige Richtungen
The future directions for 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine include further research into its potential therapeutic applications, as well as the development of new analogs with improved pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects that could enhance its therapeutic efficacy. Overall, the continued study of this compound and its derivatives may lead to the development of new treatments for a variety of neurological disorders.
Synthesemethoden
The synthesis of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine involves the reaction of 4-methylphenylhydrazine with 1-(2-bromoethyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the presence of a palladium catalyst. This reaction produces the desired compound in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine is primarily focused on its potential use as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects, making it a promising candidate for the treatment of anxiety, epilepsy, and insomnia.
Eigenschaften
Molekularformel |
C20H20N2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
7-methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine |
InChI |
InChI=1S/C20H20N2/c1-13-6-9-15(10-7-13)20-16-4-3-5-18(16)21-22-19-12-14(2)8-11-17(19)20/h6-12,18H,3-5H2,1-2H3 |
InChI-Schlüssel |
WTQCOAQCKURKQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3CCCC3N=NC4=C2C=CC(=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3CCCC3N=NC4=C2C=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



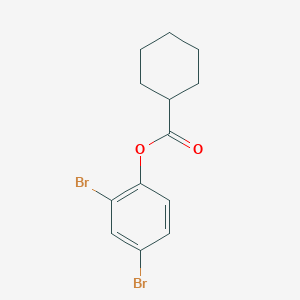
![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
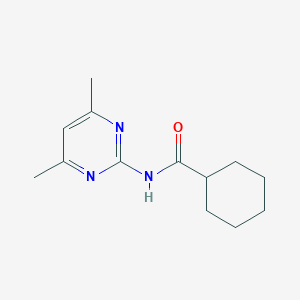
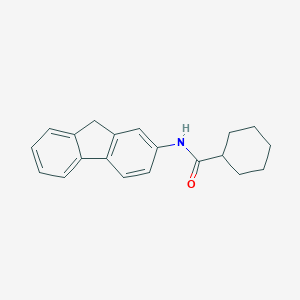
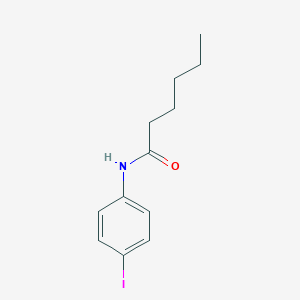
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
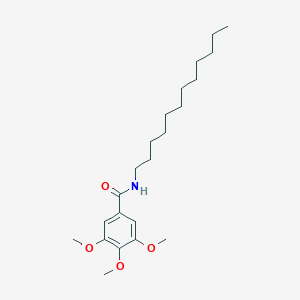
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)


